
Cromato(II) de bis(trifenilsilano); dihidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(triphenylsilyl)chromate is a catalyst known for its activity in ethylene polymerization. The catalytic activity increases significantly when the compound is supported on silica–alumina, especially after treatment with an aluminum alkyl. This catalyst enables control over the polymer molecular weight through various factors such as reaction temperature and hydrogen addition, producing polymers with a wide range of melt indices. The active site is hypothesized to be a chromium alkyl bound to the support, with polymerization occurring through monomer insertion into a Cr-C bond (Carrick et al., 1972).
Synthesis Analysis
The synthesis of bis(triphenylsilyl) compounds often involves reactions with other organosilicon compounds. For instance, bis(triphenylsilyl)mercury is prepared from dibenzylmercury and triphenylsilane. This compound decomposes upon heating, yielding mercury, hexaphenyldisilane, and various phenylsilanes through both photolysis and pyrolysis, demonstrating its thermal instability and reactivity (Eaborn et al., 1972).
Molecular Structure Analysis
The molecular structure of related bis(triphenylsilyl) compounds, such as bis(triphenylsilyl)sulfide, has been studied, revealing that these molecules often have significant resistance to hydrolysis and unique structural features. For example, bis(triphenylsilyl)sulfide crystallizes in a monoclinic system with a bent molecular structure and specific bond angles and distances that contribute to its stability and reactivity (Wojnowski et al., 1985).
Chemical Reactions and Properties
Bis(triphenylsilyl) compounds exhibit diverse reactivity patterns. For instance, bis(triphenylsilyl)mercury reacts with hydroxy compounds to produce hydrogen, triphenylsilyl ethers, and mercury, alongside triphenylsilane. This reaction showcases the compound's ability to undergo molecular reactions in contrast to radical reactions observed at higher temperatures in hydrocarbon solvents (Eaborn et al., 1975).
Physical Properties Analysis
Bis(triphenylsilyl) compounds are known for their thermal stability and unique physical properties, such as their aggregation-induced emission characteristics. Studies on similar compounds, such as 2,5-bis(triphenylsilylethynyl)-3,4-diphenylsiloles, have shown that they possess high thermal stability, low HOMO and LUMO energy levels due to electron-withdrawing groups, and exhibit strong blue-green light emission in their nanoparticle suspensions and thin films, which is a result of aggregation-induced emission (Zhao et al., 2011).
Chemical Properties Analysis
The chemical properties of bis(triphenylsilyl)chromate and related compounds are influenced by their molecular structure and the nature of their substituents. For example, the reactivity of bis(triphenylsilyl)mercury towards hydroxy compounds and its decomposition pathways highlight the compound's susceptibility to undergo both radical and molecular reactions depending on the conditions, demonstrating the intricate balance of stability and reactivity in these compounds (Eaborn et al., 1972; Eaborn et al., 1975).
Aplicaciones Científicas De Investigación
Polimerización de Etileno
El cromato de bis(trifenilsilano) 96 se puede usar como catalizador para la polimerización de etileno {svg_1}. Este proceso es crucial en la producción de polietileno, un material plástico común utilizado en una amplia gama de productos.
Conversión de Éteres Trimetilsilil Bencílicos y Alílicos Secundarios a Cetonas
Este compuesto se puede utilizar en la reacción de oxidación de éteres trimetilsilil bencílicos y alílicos secundarios para convertirlos en cetonas {svg_2}. Las cetonas son importantes en varios campos como los farmacéuticos, las fragancias y los polímeros.
Preparación de Catalizadores Soportados
El cromato de bis(trifenilsilano) 96 se puede utilizar para preparar catalizadores soportados con gel de sílice o montmorillonita K-10 {svg_3}. Estos catalizadores se pueden utilizar en diversas reacciones químicas, mejorando su eficiencia y selectividad.
Oxidación de Alcoholes
Los catalizadores soportados preparados utilizando cromato de bis(trifenilsilano) 96 se pueden utilizar en la oxidación de alcoholes a los compuestos carbonílicos correspondientes {svg_4}. Esta es una reacción fundamental en química orgánica con aplicaciones de gran alcance.
Caracterización XPS y XRD de Catalizadores de Cromo-Sílice
El cromato de bis(trifenilsilano) 96 se puede utilizar como reactivo para la caracterización XPS (espectroscopia de fotoelectrones de rayos X) y XRD (difracción de rayos X) de catalizadores de cromo-sílice {svg_5}. Estas técnicas proporcionan información valiosa sobre las propiedades de la superficie y la estructura cristalina de los catalizadores.
Polimerización de Olefinas
El cromato de bis(trifenilsilano) 96 se puede utilizar como un catalizador de cromato de sililo para la polimerización de olefinas {svg_6}. Este proceso es importante en la producción de poliolefinas, que se utilizan en una variedad de aplicaciones, incluyendo envases, textiles y piezas de automóviles.
Mecanismo De Acción
Target of Action
Chromium(2+);Oxido(Triphenyl)Silane;Dihydrate, also known as Bis(triphenylsilyl)chromate 96, is primarily used as a catalyst in chemical reactions . Its primary targets are the reactants in these reactions, particularly secondary benzylic and allylic trimethylsilyl ethers .
Mode of Action
Bis(triphenylsilyl)chromate 96 interacts with its targets through oxidation reactions . It facilitates the conversion of secondary benzylic and allylic trimethylsilyl ethers to ketones using tert-butyl hydroperoxide . This compound acts as an oxidant, accepting electrons from the reactants and thereby altering their chemical structure .
Biochemical Pathways
The primary biochemical pathway affected by Bis(triphenylsilyl)chromate 96 is the oxidation of alcohols to corresponding carbonyl compounds . This process is crucial in various chemical reactions and industrial processes. The downstream effects include the production of ketones, which are essential intermediates in many chemical syntheses .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its physical and chemical properties, including its molecular weight and solubility .
Result of Action
The molecular and cellular effects of Bis(triphenylsilyl)chromate 96’s action are the transformation of secondary benzylic and allylic trimethylsilyl ethers into ketones . This transformation is a result of the oxidation reaction facilitated by Bis(triphenylsilyl)chromate 96 .
Safety and Hazards
Propiedades
IUPAC Name |
chromium(2+);oxido(triphenyl)silane;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15OSi.Cr.2H2O/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;;2*1H2/q2*-1;+2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQXSBLHPWPXGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].O.O.[Cr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34CrO4Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1624-02-8 |
Source


|
| Record name | Chromic acid (H2CrO4), bis(triphenylsilyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(triphenylsilyl) chromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

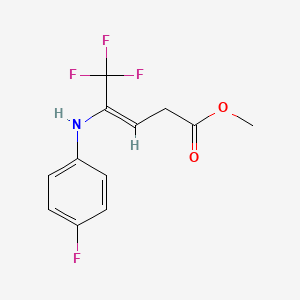
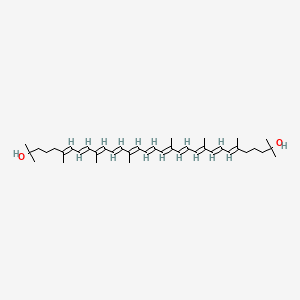
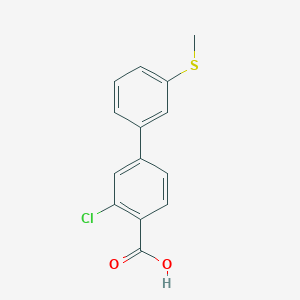

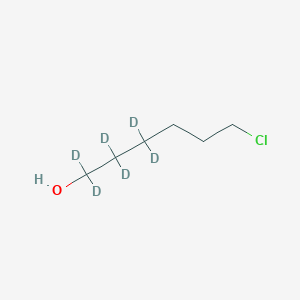
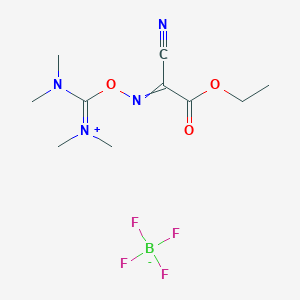
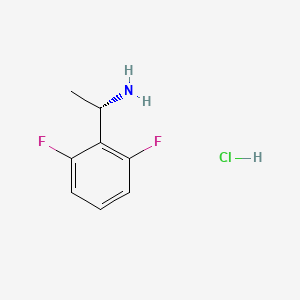
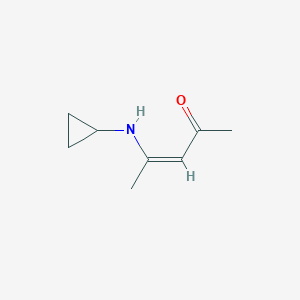
![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1148504.png)
![(NE)-N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B1148507.png)